![molecular formula C8H13ClN2O3 B13649721 Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride
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Overview
Description
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12N2O3·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various alkylated derivatives .
Scientific Research Applications
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one hydrochloride
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex spirocyclic structure that contributes to its biological activity. The molecular formula is C10H12ClN3O3 with a molecular weight of approximately 245.67 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H12ClN3O3 |
Molecular Weight | 245.67 g/mol |
IUPAC Name | This compound |
CAS Number | 2649002-66-2 |
The biological activity of this compound has been attributed to several mechanisms:
- Antitumor Activity : Research indicates that the compound exhibits significant antitumor effects in vitro and in vivo. For instance, it has shown dose-dependent inhibition of tumor growth in xenograft models, particularly in non-small cell lung cancer (NSCLC) models involving KRAS mutations .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. Inhibiting these enzymes disrupts the metabolic pathways that cancer cells rely on for growth and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene has been shown to influence ROS levels within cells, which can lead to increased apoptosis in cancer cells while sparing normal cells .
Case Studies
Several studies have explored the biological activity of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene:
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent antitumor activity compared to standard chemotherapeutic agents .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-xL . This dual action enhances its effectiveness as an anticancer agent.
Pharmacological Profile
The pharmacological profile of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene includes:
Activity Type | Observed Effects |
---|---|
Antitumor | Significant inhibition of tumor growth in vitro and in vivo |
Enzyme Inhibition | Inhibition of fatty acid synthase (FASN) and other metabolic enzymes |
ROS Modulation | Increased oxidative stress leading to apoptosis in cancer cells |
Properties
Molecular Formula |
C8H13ClN2O3 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8;/h9H,2-5H2,1H3;1H |
InChI Key |
HCFJHNKKZQUVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCNC2.Cl |
Origin of Product |
United States |
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